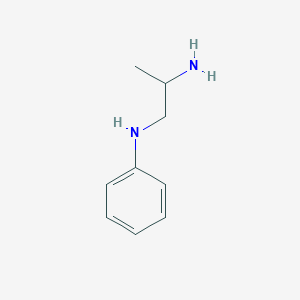

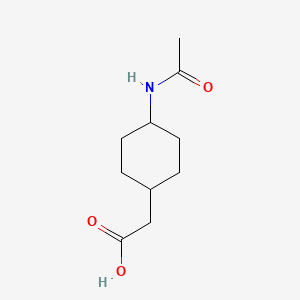

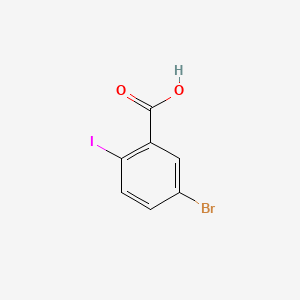

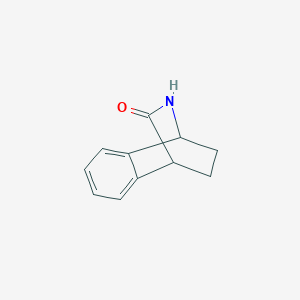

![molecular formula C12H11N5 B1267903 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-61-1](/img/structure/B1267903.png)

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Descripción general

Descripción

“1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have been found to act as inhibitors of the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol . The process involves refluxing for several hours, followed by evaporation of the solvent under reduced pressure .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This inhibition leads to the induction of apoptosis, as confirmed by a significant increase in the level of active caspase-3 . It also leads to the accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .

Aplicaciones Científicas De Investigación

Anticancer Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines, including 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been used as a scaffold for the development of anticancer kinase inhibitors . This compound can mimic hinge region binding interactions in kinase active sites, which can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets .

JAK3 Inhibitors

A series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine analogues, including 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized to develop more effective JAK3 inhibitors . The pyrazole ring of this compound has been explored and relocated from the amino group at C4 to the C3 position of the pyrazolo[3,4-d]pyrimidin-4-amine .

Cytotoxic Agents

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential as a cytotoxic agent. Compounds with this structure have been evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .

Free Radical Scavengers

Pyrazolo[3,4-d]pyrimidines, including 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and evaluated for their free radical scavenging activity . This property could potentially be used in the treatment of diseases caused by oxidative stress.

Anti-Inflammatory Agents

1H-Pyrazolo[3,4-d]pyrimidines have exhibited various biological activities, including anti-inflammatory effects . Therefore, 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could potentially be used in the development of new anti-inflammatory drugs.

Antifungal Agents

In addition to their anti-inflammatory properties, 1H-Pyrazolo[3,4-d]pyrimidines have also shown antifungal activity . This suggests that 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be used in the development of new antifungal medications.

Propiedades

IUPAC Name |

1-benzylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-6-16-17(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJROXVGGWPNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280938 | |

| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

CAS RN |

5444-61-1 | |

| Record name | 5444-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

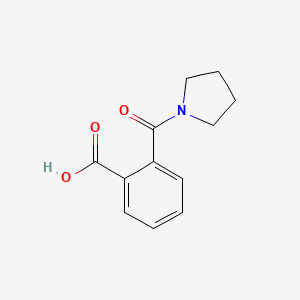

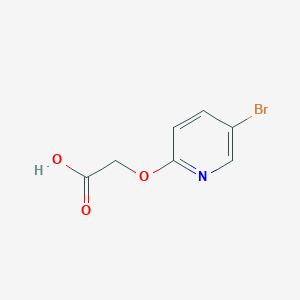

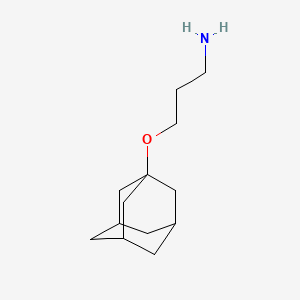

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)